molecular formula C11H14ClN3O4 B8031011 Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate

Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate

Cat. No.: B8031011
M. Wt: 287.70 g/mol
InChI Key: UZPUNYVFKINGJN-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate is a chemical compound with the molecular formula C11H14ClN3O4 and a molecular weight of 287.7 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate involves several steps. One common method includes the reaction of 2-chloro-5-nitropyridine with tert-butyl N-methylcarbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-ethylcarbamate
  • Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-isopropylcarbamate

Uniqueness

Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and chloro groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

tert-butyl N-(2-chloro-5-nitropyridin-3-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4/c1-11(2,3)19-10(16)14(4)8-5-7(15(17)18)6-13-9(8)12/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPUNYVFKINGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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